REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.CN(C)[CH:18]=[O:19].[Cl-].[Na+]>O1CCCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([CH:18]=[O:19])=[C:3]([CH3:10])[CH:4]=1)#[N:7] |f:3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C#N)C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
the pale red solution was stirred for 5 minutes at -100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
After 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
reached -60° C.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
wash of the aqueous phase
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallised from diethyl ether-hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |